Paramethasone Acetate

Beschreibung

PARAMETHASONE ACETATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

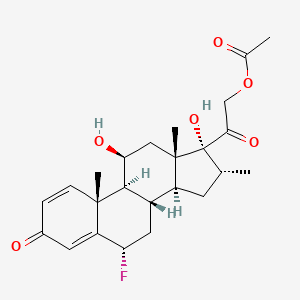

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-22(17,3)21(15)19(28)10-23(16,4)24(12,30)20(29)11-31-13(2)26/h5-6,8,12,15-16,18-19,21,28,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRKAAMZBDSJFJ-LFDBJOOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023422 | |

| Record name | Paramethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-82-6 | |

| Record name | Paramethasone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paramethasone acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paramethasone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paramethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paramethasone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAMETHASONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X50N88ZDP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Paramethasone Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid agonist with potent anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to broad-ranging effects on gene expression and cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of paramethasone acetate, detailed experimental protocols for its characterization, and a summary of its relative potency.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

As a member of the corticosteroid class of steroid hormones, paramethasone acetate exerts its effects by binding to and activating the glucocorticoid receptor.[1][2] The GR is a ubiquitously expressed nuclear receptor that functions as a ligand-dependent transcription factor.[3] The mechanism of action can be broadly categorized into genomic and non-genomic pathways.

Genomic Mechanisms

The genomic actions of paramethasone acetate are responsible for the majority of its anti-inflammatory and immunosuppressive effects and involve the regulation of gene transcription. These effects can be further divided into transactivation and transrepression.

Upon binding to paramethasone acetate in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. As a homodimer, the activated GR binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding leads to the increased transcription of genes with anti-inflammatory properties, such as annexin (B1180172) A1 (formerly known as lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

A crucial aspect of the anti-inflammatory action of paramethasone acetate is its ability to repress the transcription of pro-inflammatory genes. This is primarily achieved through the interference of the activated GR with the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] The GR can physically interact with these transcription factors, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][7]

Non-Genomic Mechanisms

In addition to the slower, transcription-dependent genomic effects, glucocorticoids can also elicit rapid, non-genomic actions. These effects are mediated by cytosolic or membrane-bound GRs and involve the modulation of intracellular signaling cascades, such as the p38 MAPK and JNK pathways.[7] These rapid actions can contribute to the immediate anti-inflammatory and vasoconstrictive effects observed with corticosteroid administration.

Quantitative Data

Table 1: Glucocorticoid Receptor Binding Affinity (Comparative)

| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) |

| Dexamethasone (B1670325) | Recombinant Human GR | [³H]Dexamethasone | ~5-10 | ~2-5 |

| Prednisolone | Recombinant Human GR | [³H]Dexamethasone | ~20-50 | ~10-25 |

| Paramethasone Acetate | - | - | Data not available | Data not available |

Note: IC50 and Ki values can vary depending on the specific assay conditions and receptor source.

Table 2: In Vitro Potency for Transactivation and Transrepression (Comparative)

| Compound | Assay Type | Cell Line | EC50/IC50 (nM) |

| Dexamethasone | GRE-mediated Transactivation | A549 | EC50: ~1-10 |

| Prednisolone | GRE-mediated Transactivation | A549 | EC50: ~10-50 |

| Paramethasone Acetate | GRE-mediated Transactivation | - | Data not available |

| Dexamethasone | NF-κB-mediated Transrepression | A549 | IC50: ~0.1-5 |

| Prednisolone | NF-κB-mediated Transrepression | A549 | IC50: ~1-20 |

| Paramethasone Acetate | NF-κB-mediated Transrepression | - | Data not available |

Table 3: Relative Anti-Inflammatory Potency

| Corticosteroid | Equivalent Anti-inflammatory Dose (mg) |

| Hydrocortisone | 20 |

| Prednisolone | 5 |

| Dexamethasone | 0.75 |

| Paramethasone | 2 [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of glucocorticoids like paramethasone acetate.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the affinity of paramethasone acetate for the glucocorticoid receptor.

Principle: This assay measures the ability of unlabeled paramethasone acetate to compete with a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) for binding to the GR.

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract containing the GR from a suitable cell line (e.g., A549 human lung adenocarcinoma cells) or use a purified recombinant GR.

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of [³H]dexamethasone with the GR preparation in the presence of increasing concentrations of unlabeled paramethasone acetate. Include control wells with no competitor (total binding) and with an excess of unlabeled dexamethasone (non-specific binding).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the GR-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of paramethasone acetate that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

GRE-Mediated Transactivation Reporter Gene Assay

Objective: To quantify the ability of paramethasone acetate to induce gene transcription via glucocorticoid response elements.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple GREs. Activation of the GR by paramethasone acetate leads to the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transiently transfect the cells with a GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Compound Treatment: Treat the transfected cells with increasing concentrations of paramethasone acetate for 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the paramethasone acetate concentration and fit to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

NF-κB-Mediated Transrepression Reporter Gene Assay

Objective: To quantify the ability of paramethasone acetate to inhibit NF-κB-mediated gene transcription.

Principle: A reporter gene is placed under the control of a promoter containing NF-κB response elements. In the presence of an inflammatory stimulus (e.g., TNF-α), NF-κB is activated and drives reporter gene expression. Paramethasone acetate's ability to repress this activity is measured.

Methodology:

-

Cell Culture and Transfection: Transfect a suitable cell line with an NF-κB-luciferase reporter plasmid and a control plasmid.

-

Compound Pre-treatment: Pre-treat the cells with increasing concentrations of paramethasone acetate for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with a fixed concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Measure luciferase activities as described in the transactivation assay.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α-induced luciferase activity by paramethasone acetate. Plot the percentage of inhibition against the logarithm of the concentration to determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of paramethasone acetate.

Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema. The ability of a systemically administered corticosteroid to reduce this swelling is a measure of its anti-inflammatory activity.[8][9]

Methodology:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Compound Administration: Administer paramethasone acetate or vehicle control intraperitoneally or orally at various doses one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of paw edema for each animal at each time point. Determine the percentage of inhibition of edema for each dose of paramethasone acetate compared to the vehicle control group. Plot the percentage of inhibition against the dose to determine the ED50 (the dose that produces 50% of the maximal inhibition).

Visualizations

Signaling Pathways

Caption: Genomic signaling pathway of paramethasone acetate.

Experimental Workflows

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

References

- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of carrageenan-induced hind paw edema by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Paramethasone Acetate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paramethasone (B1678425) acetate (B1210297) is a potent synthetic glucocorticoid renowned for its anti-inflammatory and immunosuppressive properties. As a member of the fluorinated corticosteroid family, its unique structural modifications enhance its therapeutic efficacy compared to naturally occurring corticosteroids. This technical guide provides a comprehensive overview of the chemical structure and synthesis of paramethasone acetate, tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Paramethasone acetate, chemically designated as 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate, is a derivative of prednisolone. The introduction of a fluorine atom at the 6α-position and a methyl group at the 16α-position significantly potentiates its glucocorticoid activity while minimizing mineralocorticoid side effects.

The molecular formula of paramethasone acetate is C₂₄H₃₁FO₆, and its molecular weight is 434.50 g/mol .[1] Key structural features include a pregnane (B1235032) steroid skeleton with double bonds at the Δ¹ and Δ⁴ positions of the A-ring, a hydroxyl group at C11 and C17, and an acetate ester at C21. The presence and stereochemistry of the fluoro and methyl substituents are crucial for its biological activity.

A summary of the key physicochemical properties of paramethasone acetate is presented in Table 1.

Table 1: Physicochemical Properties of Paramethasone Acetate

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₁FO₆ | [1] |

| Molecular Weight | 434.50 g/mol | [1] |

| CAS Number | 1597-82-6 | [1] |

| IUPAC Name | [2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |

| Melting Point | 228-241 °C (decomposes) | [2] |

| Solubility | Soluble in ethanol (B145695) and acetone; slightly soluble in water. | [2] |

| Appearance | White to light yellow solid | [3] |

Synthesis of Paramethasone Acetate

The following sections outline a plausible and commonly employed synthetic route, with detailed experimental protocols adapted from analogous syntheses of fluorinated corticosteroids.

Logical Flow of Paramethasone Acetate Synthesis

Caption: A simplified workflow for the synthesis of Paramethasone Acetate.

Experimental Protocols

Step 1: Preparation of 16α-Methylprednisolone 21-acetate

This intermediate can be synthesized from hydrocortisone (B1673445) through a series of well-established reactions involving microbial hydroxylation to introduce the 1-dehydro function and subsequent methylation at the 16α-position, followed by acetylation of the 21-hydroxyl group. For the purpose of this guide, we will consider 16α-methylprednisolone 21-acetate as the starting material.

Step 2: Formation of the 3,5-Dienol Ether

The 3-keto group of 16α-methylprednisolone 21-acetate is protected as a dienol ether to direct the subsequent fluorination to the 6α-position.

-

Procedure: To a solution of 16α-methylprednisolone 21-acetate in a suitable solvent such as dioxane, add a dehydrating agent like ethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the reaction is neutralized with a base (e.g., pyridine), and the solvent is removed under reduced pressure. The resulting crude dienol ether is then purified by crystallization.

Step 3: Epoxidation of the 5,6-Double Bond

The dienol ether is then epoxidized to form a 5α,6α-epoxide.

-

Procedure: The dienol ether is dissolved in a chlorinated solvent like dichloromethane. An epoxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), is added portion-wise at a low temperature (0-5 °C). The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material. The reaction is then quenched with a reducing agent solution (e.g., sodium sulfite) and washed with a sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude epoxide.

Step 4: Ring Opening of the Epoxide with Hydrogen Fluoride and Hydrolysis

This is the key step where the 6α-fluoro group is introduced. The epoxide ring is opened by hydrogen fluoride, followed by hydrolysis of the enol ether to regenerate the 3-keto-Δ⁴-ene system.

-

Procedure: The crude epoxide is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and pyridine. This solution is then added to a cold solution of hydrogen fluoride in THF at -70 °C. The reaction is stirred at this low temperature for several hours. The reaction is then carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting residue contains paramethasone acetate, which is then purified by column chromatography or recrystallization.

Quantitative Pharmacological Data

The biological activity of paramethasone acetate is a result of its high affinity for the glucocorticoid receptor. A comparison of its anti-inflammatory potency with other corticosteroids is presented in Table 2.

Table 2: Relative Anti-inflammatory Potency of Selected Corticosteroids

| Corticosteroid | Relative Anti-inflammatory Potency |

| Hydrocortisone | 1 |

| Prednisolone | 4 |

| Methylprednisolone | 5 |

| Paramethasone | 10 |

| Dexamethasone | 25 |

| Betamethasone | 25 |

Note: Potency is relative to hydrocortisone.

Conclusion

Paramethasone acetate remains a significant therapeutic agent due to its potent anti-inflammatory effects. Its synthesis, while complex, relies on well-understood principles of steroid chemistry. The key steps of dienol ether formation, epoxidation, and stereoselective fluorinative ring opening are crucial for the successful production of this important pharmaceutical compound. The detailed understanding of its structure and synthesis is vital for researchers and professionals involved in the development of new and improved corticosteroid therapies.

References

- 1. 6-Alpha-9-alpha-difluoro-16-beta-methyl-prednisolone-17,21 diesters and pharmaceutical compositions containing them - Patent 0030615 [data.epo.org]

- 2. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Paramethasone Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of Paramethasone (B1678425) Acetate (B1210297) (CAS No: 1597-82-6), a synthetic glucocorticoid. The information herein is intended to support research, development, and formulation activities by providing essential data, detailed experimental protocols, and visual representations of key concepts.

Core Physicochemical Data

Paramethasone acetate is a fluorinated glucocorticoid ester known for its anti-inflammatory and immunosuppressant activities.[1][2] Its fundamental physicochemical characteristics are summarized below.

Table 1: Key Physicochemical Properties of Paramethasone Acetate

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₁FO₆ | [1][2][3][4][5][6][7] |

| Molecular Weight | 434.50 g/mol | [1][2][3][4][5][6][7] |

| Appearance | White to off-white crystalline solid/powder. | [2][8] |

| Melting Point | 228-241 °C (with decomposition) | [7][8][9] |

| Boiling Point | 584.2 ± 50.0 °C (Predicted) | [9] |

| Water Solubility | 0.0244 mg/mL; generally described as not soluble or slightly soluble in water. | [2][5][7][8] |

| Organic Solvent Solubility | Soluble in DMSO, ethanol, acetone, and methanol; slightly soluble in chloroform. | [2][7][8][9] |

| Partition Coefficient (logP) | 1.74 - 2.52 (Method-dependent) | [5][6][10] |

| Acid Dissociation Constant (pKa) | ~12.3 - 12.5 (Predicted, strongest acidic) | [5][9] |

| Specific Optical Rotation | [α]D +85° | [7][9] |

| UV Maximum Absorption (λmax) | 243 nm (in Ethanol) | [7][8] |

Mechanism of Action: Glucocorticoid Signaling Pathway

As a glucocorticoid, paramethasone acetate exerts its effects by binding to the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This process can either activate or repress gene expression, leading to the wide-ranging anti-inflammatory and immunosuppressive effects of the drug.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Paramethasone Acetate | C24H31FO6 | CID 443928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Paramethasone Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Paramethasone [drugfuture.com]

- 8. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PARAMETHASONE ACETATE (200 MG) CAS#: 1597-82-6 [m.chemicalbook.com]

- 10. paramethasone acetate [drugcentral.org]

- 11. go.drugbank.com [go.drugbank.com]

Paramethasone Acetate and the Glucocorticoid Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Glucocorticoid Receptor Binding Affinity: Data Presentation

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of a drug required to achieve a therapeutic effect. This is typically quantified by metrics such as the dissociation constant (Kd), the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the relative binding affinity (RBA).

While specific values for paramethasone (B1678425) acetate (B1210297) are not available in the reviewed literature, it has been noted that 21-acetate substitution on glucocorticoids like hydrocortisone (B1673445) and betamethasone (B1666872) can lead to a decrease in receptor affinity.[1] The following table presents a compilation of binding affinity data for other common glucocorticoids to serve as a reference.

| Compound | Receptor Source | Radioligand | Assay Method | Binding Affinity | Reference |

| Dexamethasone | Human recombinant GR | [3H]Dexamethasone | Radioligand binding assay | Kd: ~1-10 nM | [2] |

| Fluticasone Propionate | Human recombinant GR | [3H]Dexamethasone | Competitive binding assay | RBA: 1800 (Dexamethasone = 100) | [2] |

| Mometasone Furoate | Human recombinant GR | [3H]Dexamethasone | Competitive binding assay | RBA: 2200 (Dexamethasone = 100) | [2] |

| Budesonide | Human recombinant GR | [3H]Dexamethasone | Competitive binding assay | RBA: 935 (Dexamethasone = 100) | [2] |

| Triamcinolone Acetonide | Human recombinant GR | [3H]Dexamethasone | Competitive binding assay | RBA: 385 (Dexamethasone = 100) | [2] |

Note: The lack of specific binding affinity data for paramethasone acetate in the scientific literature represents a notable data gap for this compound.

Experimental Protocols for Glucocorticoid Receptor Binding Assays

The determination of glucocorticoid receptor binding affinity is typically achieved through competitive binding assays. These assays measure the ability of an unlabeled ligand (the "competitor," e.g., paramethasone acetate) to displace a radiolabeled or fluorescently labeled ligand from the glucocorticoid receptor.

Radioligand Binding Assay

A common method involves the use of a radiolabeled glucocorticoid, such as [3H]dexamethasone.

Methodology:

-

Receptor Preparation: Cytosolic extracts containing the glucocorticoid receptor are prepared from target cells or tissues (e.g., cultured human keratinocytes).[1]

-

Incubation: A constant concentration of the radioligand ([3H]dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor steroid (e.g., paramethasone acetate).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor.

Fluorescence Polarization (FP) Based Competitor Assay

This high-throughput method offers an alternative to radioligand assays.

Methodology:

-

Reagents: A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) and a source of purified or recombinant human glucocorticoid receptor are required.

-

Assay Setup: The fluorescent ligand and the glucocorticoid receptor are incubated in microwell plates.

-

Competition: Serial dilutions of the test compound (e.g., paramethasone acetate) are added to the wells.

-

Measurement: The fluorescence polarization of the solution in each well is measured. When the fluorescent ligand is bound to the larger receptor molecule, its rotation is slower, resulting in a high polarization value. As the competitor displaces the fluorescent ligand, the smaller, faster-rotating unbound fluorescent ligand results in a decrease in the polarization value.

-

Data Analysis: The shift in polarization is used to determine the relative affinity of the test compound for the glucocorticoid receptor.

Signaling Pathways and Experimental Workflows

The binding of paramethasone acetate to the glucocorticoid receptor initiates a cascade of events leading to changes in gene expression. The following diagrams illustrate the canonical glucocorticoid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

Caption: Canonical Glucocorticoid Receptor Signaling Pathway.

Caption: Experimental Workflow for a Radioligand Competitive Binding Assay.

References

The Anti-Inflammatory Properties of Paramethasone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive activities. As a member of the corticosteroid class of drugs, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to broad effects on the transcription of genes involved in the inflammatory cascade. This technical guide provides an in-depth overview of the anti-inflammatory properties of paramethasone acetate, including its molecular mechanisms of action, available quantitative data on its potency, and detailed experimental protocols for its evaluation. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Introduction

Glucocorticoids are a cornerstone in the treatment of a wide range of inflammatory and autoimmune diseases. Their therapeutic efficacy stems from their ability to potently suppress the complex series of events that characterize the inflammatory response. Paramethasone acetate, a fluorinated derivative of prednisolone, is a synthetic corticosteroid designed to maximize anti-inflammatory effects while minimizing mineralocorticoid-related side effects.[1] Understanding the precise molecular mechanisms and having access to robust quantitative data and standardized experimental protocols are crucial for its effective application in research and drug development.

Molecular Mechanism of Action

The anti-inflammatory effects of paramethasone acetate are predominantly mediated by the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] The mechanism can be broadly categorized into genomic and non-genomic effects.

2.1. Genomic Mechanisms

The genomic actions of paramethasone acetate, which are responsible for the majority of its anti-inflammatory effects, involve the regulation of gene transcription. This occurs through two primary pathways: transactivation and transrepression.

-

Transactivation: Upon binding to paramethasone acetate in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. As a homodimer, the GR-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding upregulates the transcription of anti-inflammatory genes, such as:

-

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes is reduced.[2][3]

-

Glucocorticoid-Induced Leucine Zipper (GILZ): GILZ is a key mediator of glucocorticoid anti-inflammatory effects. It interferes with pro-inflammatory signaling pathways, including those mediated by NF-κB and AP-1.[3][4]

-

Mitogen-activated protein kinase phosphatase-1 (MKP-1): This enzyme dephosphorylates and inactivates MAP kinases such as p38 and JNK, which are involved in the production of pro-inflammatory cytokines.

-

-

Transrepression: A crucial mechanism for the anti-inflammatory action of glucocorticoids is the suppression of pro-inflammatory gene expression. The activated GR monomer can interact with and inhibit the activity of key pro-inflammatory transcription factors, most notably:

-

Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to its DNA response elements and initiating transcription.[5]

-

Activator Protein-1 (AP-1): AP-1 is another critical transcription factor involved in the inflammatory response. The GR can inhibit AP-1 activity through direct protein-protein interactions.[5]

-

By inhibiting these transcription factors, paramethasone acetate effectively downregulates the production of a wide array of pro-inflammatory molecules, including interleukins (IL-1, IL-2, IL-6, IL-8), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[1][6]

2.2. Non-Genomic Mechanisms

In addition to the well-characterized genomic effects, glucocorticoids can also exert rapid, non-genomic effects that are independent of gene transcription. These mechanisms are less understood but are thought to involve interactions with cell membrane-associated GRs and modulation of intracellular signaling cascades.

Quantitative Data on Anti-Inflammatory Potency

Quantifying the anti-inflammatory potency of paramethasone acetate is essential for comparative studies and for determining appropriate dosing in experimental models. While specific IC50 and Ki values for paramethasone acetate are not extensively reported in publicly available literature, its relative potency has been established.

Table 1: Relative Anti-Inflammatory Potency of Glucocorticoids

| Glucocorticoid | Relative Anti-inflammatory Potency |

| Hydrocortisone | 1 |

| Cortisone | 0.8 |

| Prednisolone | 4 |

| Paramethasone | 10 |

| Dexamethasone (B1670325) | 25-30 |

| Betamethasone | 25-30 |

Data compiled from various sources. The potency is relative to hydrocortisone.[1][7]

Table 2: Comparative Glucocorticoid Receptor Binding Affinity

| Glucocorticoid | Relative Binding Affinity (RBA) for Human GR |

| Hydrocortisone | 10 |

| Prednisolone | 19 |

| Paramethasone | Data not readily available |

| Dexamethasone | 100 |

| Betamethasone | 50-100 |

RBA is typically expressed relative to dexamethasone (RBA = 100). Data for paramethasone is not widely available in comparative studies.[8]

Table 3: In Vitro Inhibition of Cytokine Production by Dexamethasone (as a comparator)

| Cytokine | Cell Type | Stimulant | IC50 (nM) |

| TNF-α | Human Monocytes | LPS | 1-10 |

| IL-6 | Human Monocytes | LPS | 1-10 |

| IL-8 | A549 cells | TNF-α | ~7.2 |

This table provides representative IC50 values for dexamethasone to serve as a benchmark for the expected potency of a potent glucocorticoid like paramethasone acetate.[9][10]

Signaling Pathway and Experimental Workflow Visualizations

References

- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | GILZ as a Mediator of the Anti-Inflammatory Effects of Glucocorticoids [frontiersin.org]

- 5. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor necrosis factor-alpha-induced secretion of RANTES and interleukin-6 from human airway smooth muscle cells: modulation by glucocorticoids and beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gpnotebook.com [gpnotebook.com]

- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Uses of Paramethasone Acetate in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paramethasone (B1678425) acetate (B1210297), a synthetic fluorinated corticosteroid, serves as a potent anti-inflammatory and immunosuppressive agent in a variety of research settings. As a member of the glucocorticoid class of steroid hormones, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR), leading to broad effects on gene expression and cellular signaling pathways. This technical guide provides a comprehensive overview of the therapeutic applications of paramethasone acetate in preclinical research, with a focus on its molecular mechanisms, relevant signaling pathways, and established experimental protocols. Quantitative data on its efficacy are presented for comparative analysis, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its research applications.

Introduction

Glucocorticoids are indispensable tools in the study and treatment of inflammatory and autoimmune diseases.[1][2] Paramethasone acetate, a synthetic analog of hydrocortisone, exhibits potent anti-inflammatory properties with minimal mineralocorticoid side effects.[3] Its utility in research spans various models of inflammation and has contributed to our understanding of the complex signaling cascades that govern the inflammatory response. This guide will delve into the core therapeutic uses of paramethasone acetate in a research context, providing detailed information for scientists and drug development professionals.

Mechanism of Action

Paramethasone acetate exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[4]

-

Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[5]

Key Signaling Pathways

The anti-inflammatory effects of paramethasone acetate are mediated through its influence on several critical signaling pathways.

Glucocorticoid Receptor (GR) Signaling Pathway

The canonical GR signaling pathway is central to the action of paramethasone acetate. The binding of paramethasone acetate to the cytosolic GR complex initiates a conformational change, dissociation of chaperone proteins, and subsequent nuclear translocation. In the nucleus, the activated GR modulates gene expression through transactivation and transrepression, leading to the downstream anti-inflammatory effects.

References

- 1. Dexamethasone co-medication in cancer patients undergoing chemotherapy causes substantial immunomodulatory effects with implications for chemo-immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Widely used anti-nausea drug may interfere with cancer chemotherapy - UChicago Medicine [uchicagomedicine.org]

- 3. Targets of glucocorticoid action on TNF-alpha release by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Paramethasone Acetate: A Technical Guide to its Effects on Cytokine Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paramethasone (B1678425) acetate (B1210297), a synthetic glucocorticoid, exerts potent anti-inflammatory and immunosuppressive effects primarily by modulating the expression of a wide array of cytokines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, with a focus on the signaling pathways involved and the quantitative impact on key inflammatory mediators. While specific quantitative data for paramethasone acetate is limited in publicly available literature, this guide leverages data from other well-characterized glucocorticoids, such as dexamethasone (B1670325), to provide a comprehensive overview of the expected effects and methodologies for their study. The document includes detailed experimental protocols and visual representations of signaling pathways and workflows to support further research and drug development in this area.

Introduction

Paramethasone acetate is a fluorinated corticosteroid with established anti-inflammatory properties.[1] Like other glucocorticoids, its therapeutic action is largely attributed to its ability to suppress the immune system, particularly by inhibiting the production of pro-inflammatory cytokines.[2][3] These small proteins are crucial mediators of the inflammatory response, and their dysregulation is a hallmark of numerous autoimmune and inflammatory diseases. Understanding the precise effects of paramethasone acetate on cytokine expression is therefore critical for its optimal clinical application and for the development of novel anti-inflammatory therapies.

Glucocorticoids modulate cytokine expression through several interconnected mechanisms, primarily involving the glucocorticoid receptor (GR).[3][4] This guide will explore these mechanisms, present available data on the impact of glucocorticoids on cytokine levels, and provide standardized protocols for investigating these effects in a laboratory setting.

Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

The anti-inflammatory effects of paramethasone acetate are mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to paramethasone acetate in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[5] Once in the nucleus, the activated GR can modulate gene expression in several ways to suppress cytokine production:

-

Transrepression via Transcription Factor Interference: This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. The activated GR can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] This interference prevents these transcription factors from binding to the promoter regions of target genes, thereby suppressing the transcription of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[2][3]

-

Transactivation of Anti-Inflammatory Genes: The GR can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes.[6] This leads to the increased transcription of anti-inflammatory proteins, such as IκBα (an inhibitor of NF-κB), annexin (B1180172) A1 (lipocortin-1), and various phosphatases that can deactivate pro-inflammatory signaling pathways.[3][4]

-

mRNA Destabilization: Glucocorticoids can also reduce the stability of the messenger RNA (mRNA) of certain pro-inflammatory cytokines, leading to their more rapid degradation and a subsequent decrease in protein synthesis.[3][4][7]

Signaling Pathway Diagram

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative Effects on Cytokine Expression

Table 1: Glucocorticoid Inhibition of Pro-Inflammatory Cytokine Production

| Cytokine | Cell Type | Stimulus | Glucocorticoid | IC50 / Inhibition | Reference |

| TNF-α | Human Mononuclear Cells | LPS | Dexamethasone | Dose-dependent inhibition | [8][9] |

| Human Mononuclear Cells | LPS | Dexamethasone | Significant suppression | [10] | |

| Human Whole Blood | LPS | Dexamethasone | Significant suppression | [11] | |

| IL-1β | Human Mononuclear Cells | LPS | Dexamethasone | Dose-dependent inhibition | [8][9] |

| Human Whole Blood | LPS | Dexamethasone | Significant suppression | [10] | |

| IL-6 | Human Mononuclear Cells | LPS | Dexamethasone | Dose-dependent inhibition | [8][9] |

| Human Mononuclear Cells | LPS | Dexamethasone | Significant suppression | [10] | |

| Human Whole Blood | LPS | Dexamethasone | Significant suppression | [11] | |

| IL-8 | Human Mononuclear Cells | LPS | Dexamethasone | Significant suppression | [10] |

| Human Endothelial Cells | TNF-α | Dexamethasone | Dose-dependent inhibition | [12] |

Table 2: General Effects of Glucocorticoids on Various Cytokines

| Cytokine Family | Specific Cytokines | General Effect of Glucocorticoids | Reference |

| Pro-inflammatory | IL-1, IL-2, IL-3, IL-6, IL-8, TNF-α, IFN-γ | Strongly Diminished Production | [2][3][4] |

| Immunomodulatory | IL-4, IL-5, IL-10, IL-12 | Diminished Production | [3][4] |

| Growth Factors | GM-CSF | Diminished Production | [3][4] |

| G-CSF, M-CSF | Weakly Affected | [3] | |

| Repair Phase | TGF-β, PDGF | Reported to be upregulated | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of paramethasone acetate on cytokine expression.

In Vitro Cytokine Inhibition Assay

This protocol describes a general method for determining the dose-dependent inhibition of cytokine production by paramethasone acetate in cultured cells.

4.1.1. Materials

-

Cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytic cell line, or A549 lung epithelial cells)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Paramethasone acetate stock solution (dissolved in a suitable solvent like DMSO)

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS) from E. coli or recombinant human TNF-α)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)

-

Plate reader

4.1.2. Procedure

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-treatment: The following day, carefully remove the culture medium and replace it with fresh medium containing serial dilutions of paramethasone acetate. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). Incubate for 1-2 hours.

-

Stimulation: After the pre-incubation period, add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to all wells except for the negative control wells.

-

Incubation: Incubate the plate for a period determined to be optimal for the production of the cytokine of interest (typically 6-24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

-

Cytokine Quantification: Measure the concentration of the target cytokine in the collected supernatants using a specific ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of paramethasone acetate compared to the stimulated vehicle control. Plot the results to determine the IC50 value.

Experimental Workflow Diagram

Caption: In Vitro Cytokine Inhibition Assay Workflow.

NF-κB Nuclear Translocation Assay

This protocol outlines a method to visualize and quantify the inhibition of NF-κB nuclear translocation by paramethasone acetate using immunofluorescence microscopy.

4.2.1. Materials

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Paramethasone acetate

-

Inflammatory stimulus (e.g., TNF-α)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against an NF-κB subunit (e.g., p65)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

4.2.2. Procedure

-

Cell Culture and Treatment: Culture cells on coverslips and treat with paramethasone acetate followed by an inflammatory stimulus as described in the cytokine inhibition assay.

-

Fixation: After the desired incubation time (typically 30-60 minutes for NF-κB translocation), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of multiple fields for each condition.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB signal to determine the extent of nuclear translocation.

Conclusion

Paramethasone acetate, as a potent glucocorticoid, effectively suppresses the expression of a broad range of pro-inflammatory cytokines. Its mechanism of action is centered on the glucocorticoid receptor, which, upon activation, interferes with key pro-inflammatory transcription factors like NF-κB and AP-1, and promotes the expression of anti-inflammatory genes. While specific quantitative data for paramethasone acetate remains to be fully elucidated, the extensive research on other glucocorticoids provides a robust framework for understanding its molecular effects. The experimental protocols detailed in this guide offer standardized methods for researchers to further investigate the cytokine-modulating properties of paramethasone acetate and other novel anti-inflammatory compounds. Such studies are essential for advancing our understanding of inflammatory diseases and for the development of more targeted and effective therapies.

References

- 1. Clinical assessment of a new corticosteroid: paramethasone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel steroid derivative modulates gene expression of cytokines and growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Inhibition of IL-2-induced Jak-STAT signaling by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. lerner.ccf.org [lerner.ccf.org]

- 9. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytokine-Effects on Glucocorticoid Receptor Function: Relevance to Glucocorticoid Resistance and the Pathophysiology and Treatment of Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]

In Vitro Biological Activity of Paramethasone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paramethasone (B1678425) acetate (B1210297) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2][3] As a member of the corticosteroid class of drugs, its biological effects are mediated through its interaction with the glucocorticoid receptor (GR), leading to widespread changes in gene expression that ultimately modulate cellular processes involved in inflammation and immunity.[4] This technical guide provides an in-depth overview of the in vitro biological activity of paramethasone acetate, focusing on its mechanism of action, effects on key signaling pathways, and the experimental methodologies used to characterize these activities. While specific quantitative data for paramethasone acetate is limited in the readily available scientific literature, this document outlines the established activities of potent glucocorticoids and the methods for their in vitro assessment.

Mechanism of Action

The anti-inflammatory and immunosuppressive effects of paramethasone acetate are primarily initiated by its binding to the cytosolic Glucocorticoid Receptor (GR).[4] Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[4] Within the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either the activation (transactivation) or repression (transrepression) of gene transcription.[4][5]

A key anti-inflammatory mechanism of glucocorticoids is the transrepression of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][7] This interference with NF-κB and AP-1 signaling pathways leads to the reduced expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[6][7]

Key In Vitro Biological Activities

Glucocorticoid Receptor Binding Affinity

Table 1: Representative Glucocorticoid Receptor Relative Binding Affinity (RBA) Data for Various Corticosteroids. (Note: Data for paramethasone acetate is not available in the cited literature; this table illustrates the type of data obtained from such assays).

| Compound | Relative Binding Affinity (RBA) (%) (Dexamethasone = 100) |

| Dexamethasone | 100 |

| Budesonide | 267 |

| Fluticasone Propionate | 1800 |

| Hydrocortisone | 10 |

| Prednisolone | 25 |

Inhibition of Pro-inflammatory Cytokine Production

A hallmark of glucocorticoid activity is the suppression of pro-inflammatory cytokine synthesis and release. Paramethasone acetate is expected to inhibit the production of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in various cell types upon inflammatory stimulation.

Table 2: Expected aualitative Inhibition of Cytokine Production by Paramethasone Acetate. (Note: Specific IC50 values for paramethasone acetate are not available in the cited literature).

| Cytokine | Cell Type | Stimulant | Expected Effect of Paramethasone Acetate |

| TNF-α | Macrophages, Monocytes | Lipopolysaccharide (LPS) | Potent Inhibition |

| IL-1β | Monocytes | LPS | Potent Inhibition |

| IL-6 | Epithelial cells, Fibroblasts | IL-1β, TNF-α | Potent Inhibition |

| IL-8 | Endothelial cells | TNF-α | Potent Inhibition |

Suppression of Lymphocyte Proliferation

Glucocorticoids are potent inhibitors of T-lymphocyte proliferation, a critical process in the adaptive immune response. This effect is largely mediated by the inhibition of Interleukin-2 (IL-2) production and signaling.

Table 3: Expected Inhibition of Lymphocyte Proliferation by Paramethasone Acetate. (Note: Specific IC50 values for paramethasone acetate are not available in the cited literature).

| Cell Type | Mitogen | Expected IC50 Range for Potent Glucocorticoids |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | 10⁻⁹ to 10⁻⁷ M |

| Purified T-cells | Anti-CD3/CD28 antibodies | 10⁻⁹ to 10⁻⁷ M |

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of a test compound for the GR by measuring its ability to displace a radiolabeled glucocorticoid.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.

-

Competition Reaction: Incubate the cytosolic preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled paramethasone acetate.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the paramethasone acetate concentration. The IC50 value (the concentration that inhibits 50% of radioligand binding) is determined by non-linear regression analysis.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect them with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

-

Compound Treatment and Stimulation: Pre-incubate the transfected cells with varying concentrations of paramethasone acetate for a defined period. Subsequently, stimulate NF-κB activation with an appropriate agonist (e.g., TNF-α).

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Calculate the percentage of inhibition of NF-κB activity at each concentration of paramethasone acetate and determine the IC50 value.[8]

Cytokine Production Assay (ELISA)

This assay quantifies the amount of a specific cytokine released from cells into the culture medium.

Methodology:

-

Cell Culture and Stimulation: Plate cells (e.g., human PBMCs or a macrophage cell line like RAW 264.7) and pre-treat with various concentrations of paramethasone acetate. Stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production.

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants using a specific antibody pair for the cytokine of interest (e.g., TNF-α, IL-6).

-

Data Analysis: Generate a standard curve using recombinant cytokine. Determine the concentration of the cytokine in the samples from the standard curve. Calculate the percentage of inhibition of cytokine production for each concentration of paramethasone acetate and determine the IC50 value.

Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

Methodology:

-

Cell Isolation and Culture: Isolate human PBMCs from whole blood using density gradient centrifugation. Culture the cells in the presence of a mitogen (e.g., PHA) to stimulate proliferation.

-

Compound Treatment: Concurrently treat the cells with a range of concentrations of paramethasone acetate.

-

Radiolabeling: After a period of incubation (typically 48-72 hours), add ³H-thymidine to the cultures and incubate for an additional 18-24 hours.

-

Cell Harvesting and Scintillation Counting: Harvest the cells onto a filter mat, wash to remove unincorporated ³H-thymidine, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of proliferation at each paramethasone acetate concentration and determine the IC50 value.[9][10]

Signaling Pathways and Experimental Workflows

Caption: Glucocorticoid receptor signaling pathway of paramethasone acetate.

Caption: Experimental workflow for an NF-κB inhibition reporter assay.

Caption: Experimental workflow for a lymphocyte proliferation assay.

Conclusion

Paramethasone acetate, as a potent glucocorticoid, exerts its biological effects in vitro primarily through the modulation of gene expression via the glucocorticoid receptor. Its key activities include the potent inhibition of pro-inflammatory cytokine production and the suppression of lymphocyte proliferation. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of paramethasone acetate and other novel glucocorticoid compounds. While specific quantitative data for paramethasone acetate remains to be fully elucidated in publicly accessible literature, the established mechanisms and methodologies for this class of drugs provide a strong foundation for its continued investigation and development. Further research is warranted to precisely quantify the in vitro potency of paramethasone acetate across a range of cellular and molecular assays to better inform its therapeutic applications.

References

- 1. axplora.com [axplora.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 5. Anti-inflammatory functions of the glucocorticoid receptor require DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of phytohemagglutinin-induced lymphocyte proliferation by dexamethasone: mechanisms of individual susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

Paramethasone Acetate: A Technical Guide to Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paramethasone (B1678425) acetate (B1210297), a synthetic glucocorticoid, has been recognized for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the available preclinical research findings for paramethasone acetate. While specific quantitative preclinical data for paramethasone acetate is limited in publicly accessible literature, this document synthesizes the existing information and provides context with data from other relevant corticosteroids. This guide covers the mechanism of action, anti-inflammatory activity, and available toxicological data, supplemented with detailed experimental protocols and visual representations of key biological pathways and experimental workflows to support further research and development.

Introduction

Paramethasone acetate is a fluorinated corticosteroid that, like other glucocorticoids, exerts its effects by modulating gene expression through interaction with the glucocorticoid receptor (GR).[1] Its primary therapeutic application lies in the management of inflammatory and allergic conditions.[1] This document aims to provide a detailed technical resource for researchers and professionals involved in drug development by summarizing the preclinical data on paramethasone acetate.

Mechanism of Action

The anti-inflammatory actions of paramethasone acetate are mediated through its interaction with the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.

Glucocorticoid Receptor Signaling Pathway

The binding of paramethasone acetate to the cytoplasmic glucocorticoid receptor (GR), which is in a complex with heat shock proteins (HSPs), triggers a conformational change. This results in the dissociation of the HSPs and the translocation of the activated GR into the nucleus. Inside the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression. This process ultimately results in the down-regulation of pro-inflammatory cytokines like IL-1, IL-2, IL-6, and TNF-alpha, and the up-regulation of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2 and thereby the production of prostaglandins (B1171923) and leukotrienes.[1]

Preclinical Anti-inflammatory Activity

Paramethasone acetate has demonstrated significant anti-inflammatory effects in preclinical models. It is reported to be approximately 10 times as potent as cortisone (B1669442) in its anti-inflammatory action.

Cantharidin-Induced Ear Edema in Rats

A study assessing the topical anti-inflammatory activity of various corticosteroids found that paramethasone acetate significantly suppressed cantharidin-induced inflammation in the rat ear.[2]

Experimental Protocol: Cantharidin-Induced Ear Edema

-

Animal Model: Male rats.

-

Induction of Inflammation: A solution of cantharidin (B1668268) (400 µg) is applied topically to the inner surface of one ear of each rat. The contralateral ear receives the vehicle control.

-

Test Substance Administration: Paramethasone acetate, formulated in a suitable vehicle, is applied topically to the cantharidin-treated ear at various concentrations. A control group receives the vehicle only.

-

Assessment of Inflammation: At a predetermined time point (e.g., 72 hours) after cantharidin application, the animals are euthanized. A uniform punch biopsy is taken from both the treated and control ears.

-

Data Analysis: The weight of the ear punch biopsies is measured. The anti-inflammatory effect is calculated as the percentage inhibition of the increase in ear weight in the treated group compared to the vehicle control group.

Quantitative Anti-inflammatory Data

| Compound | Animal Model | Assay | ED50 / % Inhibition | Reference |

| Paramethasone Acetate | Rat | Cantharidin-Induced Ear Edema | Significant suppression (quantitative data not provided) | [2] |

| Prednisolone (B192156) 17-valerate 21-acetate (0.3% ointment) | Rat | Carrageenan-Induced Paw Edema | Equivalent to 0.12% Betamethasone valerate (B167501) ointment | [3] |

| Prednisolone 17-valerate 21-acetate (0.3% ointment) | Guinea Pig | Croton Oil-Induced Ear Edema | Same or more potent than 0.12% Betamethasone valerate | [3] |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for paramethasone acetate, including parameters such as Cmax, Tmax, and half-life, are not widely available in published literature. The following table provides pharmacokinetic data for other corticosteroids in animal models to serve as a general reference.

| Compound | Animal Model | Route of Administration | Cmax | Tmax | T1/2 (elimination) | Reference |

| Paramethasone Acetate | Data Not Available | - | - | - | - | - |

| Methylprednisolone (B1676475) Acetate (200 mg) | Horse | Intra-articular | 7.26 ± 3.3 ng/mL | 8 hours | 19.2 hours | [4] |

| Dexamethasone (B1670325) (0.05 mg/kg) | Horse | Intravenous | - | - | 10.7 hours (gamma) | [5] |

Preclinical Toxicology

Experimental data on the acute and repeated-dose toxicity of paramethasone acetate are limited.

Acute Toxicity

A predicted oral LD50 value for paramethasone in rats is available. It is important to note that this is a computational prediction and not derived from experimental studies.

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Paramethasone | Rat | Oral | 2.3293 mol/kg (Predicted) | DrugBank |

| Hydrocortisone (B1673445) 17-butyrate 21-propionate | Mouse | Oral | > 5000 mg/kg | |

| Hydrocortisone 17-butyrate 21-propionate | Rat | Oral | > 5000 mg/kg |

Repeated-Dose Toxicity

No-Observed-Adverse-Effect-Level (NOAEL) data from subchronic or chronic toxicity studies for paramethasone acetate are not available in the reviewed literature. For context, NOAEL data for dexamethasone is provided.

| Compound | Animal Model | Duration | NOAEL | Key Findings at LOAEL | Reference |

| Paramethasone Acetate | Data Not Available | - | - | - | - |

| Dexamethasone | Rat | - | 1 µg/kg/day | Decreased white blood cell count | [6] |

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory activity of a test compound in a preclinical animal model.

Conclusion

Paramethasone acetate is a potent anti-inflammatory corticosteroid. While its mechanism of action is well-understood within the context of glucocorticoid receptor signaling, there is a notable lack of specific, quantitative preclinical data in the public domain regarding its efficacy in standard inflammation models, as well as its pharmacokinetic and toxicological profiles. The information provided in this guide, including comparative data for other corticosteroids and detailed experimental protocols, is intended to serve as a valuable resource for researchers and to highlight areas where further investigation is warranted to fully characterize the preclinical profile of paramethasone acetate.

References

- 1. Paramethasone | C22H29FO5 | CID 5875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Assessment of topical anti-inflammatory activity in rats with cantharidin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of methylprednisolone acetate after intra-articular administration and its effect on endogenous hydrocortisone and cortisone secretion in horses [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of dexamethasone with pharmacokinetic/pharmacodynamic model of the effect of dexamethasone on endogenous hydrocortisone and cortisone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative anti-inflammatory efficacy of topical corticosteroids with low glaucoma-inducing potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Paramethasone Acetate: A Technical Overview of its Discovery, Mechanism, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paramethasone (B1678425) acetate (B1210297), a synthetic glucocorticoid, emerged in the mid-20th century as a potent anti-inflammatory and immunosuppressive agent. Developed by Eli Lilly and Company, it represented an advancement in corticosteroid therapy, offering enhanced anti-inflammatory effects with reduced mineralocorticoid activity compared to earlier compounds. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of paramethasone acetate. It details its mechanism of action through glucocorticoid receptor-mediated signaling, including its influence on the NF-κB and AP-1 pathways. While specific quantitative data on its binding affinity and in vivo potency are not extensively available in public literature, this document compiles known comparative data and outlines the experimental methodologies used for the characterization of such compounds.

Discovery and Historical Development